MLS-573151

描述

- MLS-573151(也称为MLS000573151)是一种选择性抑制GTP酶Cdc42的抑制剂 。GTPases是参与调节细胞过程的重要蛋白,包括细胞形态、迁移和内吞作用。

- Cdc42是Rho家族的一个成员,在控制多种细胞功能的信号通路中起着至关重要的作用。

准备方法

- 不幸的是,文献中没有提供有关MLS-573151的具体合成路线和反应条件。值得注意的是,this compound是可商购的。

- 工业生产方法可能涉及专有工艺,这些工艺通常不公开。

化学反应分析

- MLS-573151主要通过阻止GTP与蛋白质结合来抑制Cdc42。

- 由于专有原因,其合成和衍生化中使用的常见试剂和条件仍未公开。

- 其合成或修饰过程中形成的主要产物没有明确记载。

科学研究应用

Cancer Research

MLS-573151 has been utilized to investigate the role of Cdc42 in tumorigenesis and metastasis. In studies involving various cancer cell lines, the compound has demonstrated its ability to inhibit cell proliferation and migration, thereby providing insights into potential therapeutic strategies against cancer.

Case Study:

In a study assessing the effects of this compound on MCFs (mouse cardiac fibroblasts), treatment with 10 µM this compound for 24 hours resulted in significant alterations in protein expression related to Cdc42 signaling pathways. Western blot analysis revealed changes in total and phosphorylated forms of Cdc42, Pak1, JNK, and TGF-β1 .

Sperm Capacitation Studies

This compound has been employed to study sperm capacitation, particularly its effects on calcium ion concentration during this process. The compound significantly suppressed the rise in intracellular calcium levels () during capacitation, demonstrating its potential role in fertility research.

Case Study:

In experiments measuring sperm capacitation under controlled conditions, this compound was found to decrease the percentage of hyperactivated sperm cells compared to controls. This effect was linked to its inhibition of Cdc42 activity, which is essential for sperm motility and function .

Cell Migration Studies

The selective inhibition of Cdc42 by this compound makes it a valuable tool for studying cell migration mechanisms. It has been used to analyze the effects of various stimuli on cell movement and cytoskeletal remodeling.

Case Study:

In a study examining the migration of bone marrow-derived stem cells (BMSCs) treated with sphingosine-1-phosphate (S1P), both this compound and NSC23766 (a Rac1 inhibitor) were used to assess their roles in BMSC migration. The results indicated that inhibiting Cdc42 with this compound significantly reduced S1P-induced migration .

作用机制

- MLS-573151通过破坏GTP与Cdc42之间的相互作用而起作用,从而抑制Cdc42的功能。

- 这种抑制影响的分子靶标和通路仍是研究的活跃领域。

相似化合物的比较

- 虽然MLS-573151在对Cdc42的选择性方面是独一无二的,但其他相关的化合物包括:

- H-Ras抑制剂:这些靶向参与细胞信号传导的另一种GTP酶。

- Rac1和Rac2抑制剂:这些GTP酶与Cdc42有一些相似之处。

- RhoA野生型抑制剂:RhoA是Rho家族的另一个成员。

- Rab2和Rab7抑制剂:这些是相关的GTP酶,但不受this compound的直接影响。

生物活性

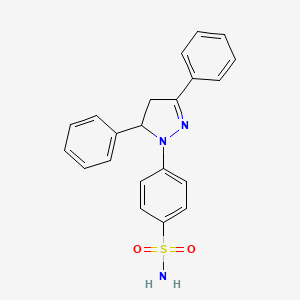

MLS-573151, also known as 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, is a compound that has gained attention for its potential biological activities, particularly in the context of cell signaling and disease modulation. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group linked to a diphenyl-substituted pyrazole ring. This unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The presence of both sulfonamide and pyrazole moieties suggests potential roles in enzyme inhibition and antimicrobial activity.

Inhibition of Cdc42 Signaling

Recent studies have demonstrated that this compound acts as an inhibitor of Cdc42, a member of the Rho family of GTPases involved in various cellular processes including cell proliferation, migration, and differentiation. In a controlled experiment, immortalized cardiac fibroblasts (MCFs) were treated with this compound, resulting in significant alterations in the expression levels of key proteins associated with the TGF-β signaling pathway:

| Treatment Group | Total Cdc42 | Phosphorylated Cdc42 | α-SMA | Collagen I | Collagen III |

|---|---|---|---|---|---|

| Control | High | Low | Low | Low | Low |

| DMSO (Vehicle) | Moderate | Moderate | Moderate | Moderate | Moderate |

| This compound (10 µM) | Low | Very Low | Very Low | Very Low | Very Low |

The results indicate that treatment with this compound significantly reduces both total and phosphorylated Cdc42 levels compared to controls, suggesting its role in inhibiting Cdc42-mediated signaling pathways .

Case Studies and Research Findings

- Cardiac Fibroblast Study : In a study examining cardiac fibroblast differentiation, this compound was shown to inhibit TGF-β1-induced differentiation effectively. MCFs treated with 10 µM this compound exhibited reduced expression of α-SMA and collagen types I and III, indicating a potential therapeutic application in cardiac fibrosis management .

- Cell Migration Assays : Another study utilized migration assays to determine the effect of this compound on cellular movement. The compound was found to significantly reduce the migratory capacity of fibroblasts when stimulated by TGF-β1, highlighting its potential role in modulating fibrotic responses .

- Viral Infection Studies : Research exploring the role of this compound as a receptor for viral infection showed that it could influence susceptibility to certain viruses by modulating cellular pathways involved in viral entry . This aspect opens new avenues for investigating its role in virology.

属性

IUPAC Name |

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPCVEVPKHRJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。